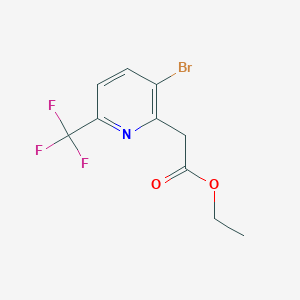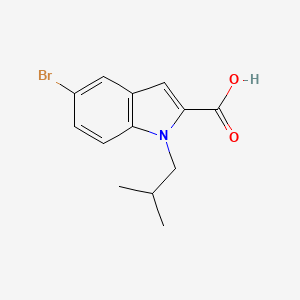
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves methods like palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura coupling is a popular method for creating carbon-carbon bonds by coupling boronic acids with organic halides .Chemical Reactions Analysis
The compound contains reactive sites that could undergo various chemical reactions. For example, the bromine atom at the 5th position could be replaced by other groups in a nucleophilic substitution reaction. The amine group at the 2nd position could also react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific substituents present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is used in the synthesis of various chemical compounds. A study by Wang et al. (2008) describes the synthesis of a Schiff base compound involving a similar bromo-chloro-phenyl-pyridin compound, highlighting its use in creating new molecular structures with potential applications in various fields, including materials science and pharmaceuticals (Wang, Nong, Sht, & Qi, 2008).
Halogen-rich Intermediate for Synthesis
Another study by Wu et al. (2022) focuses on using a halogen-rich pyridine derivative, closely related to this compound, as an intermediate for synthesizing pentasubstituted pyridines. These compounds are valuable in medicinal chemistry, demonstrating the role of such compounds in developing new medicinal agents (Wu, Porter, Frennesson, & Saulnier, 2022).
Anticancer Activity
In the field of cancer research, Demirci and Demirbas (2019) conducted a study on novel Mannich bases derived from pyridine-ylamine compounds, including those similar to this compound. These compounds showed moderate cytotoxic activity against prostate cancer cells, indicating potential applications in cancer therapy (Demirci & Demirbas, 2019).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research by Schlosser, Lefebvre, and Ondi (2006) explores the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, utilizing compounds akin to this compound. This study emphasizes the importance of such compounds in developing new materials with unique chemical properties (Schlosser, Lefebvre, & Ondi, 2006).
Bifunctional Oligo-α-aminopyridines
Hasan et al. (2003) discuss the synthesis of bifunctional oligo-α-aminopyridine ligands, which involve derivatives of pyridin-ylamine. These compounds have applications in coordination chemistry and potentially in catalysis and materials science (Hasan, Tan, Lin, Lee, Lee, Lin, & Peng, 2003).
Quantum Mechanical Investigations and Biological Activities
A study by Ahmad et al. (2017) on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction highlights the utility of pyridin-ylamine derivatives in quantum mechanical investigations and biological activities. These compounds can be used in the development of new pharmaceuticals and materials (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Mode of action
The mode of action of pyridine derivatives can vary widely depending on the specific compound and its functional groups. They can interact with various biological targets such as enzymes, receptors, or DNA, leading to different biological effects .
Biochemical pathways
Pyridine derivatives can be involved in various biochemical pathways. For example, they can act as inhibitors or activators of enzymes, modulate receptor activity, or interfere with DNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridine derivatives can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of pyridine derivatives depend on their specific targets and mode of action. They can lead to changes in cell signaling, gene expression, or cell viability .
Action environment
The action of pyridine derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Eigenschaften
IUPAC Name |
5-bromo-6-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOHKUOIPFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


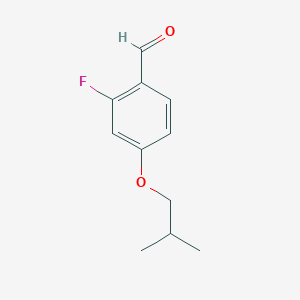
![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)


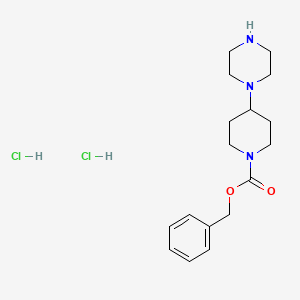
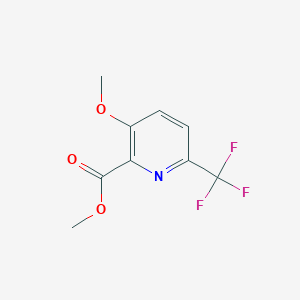
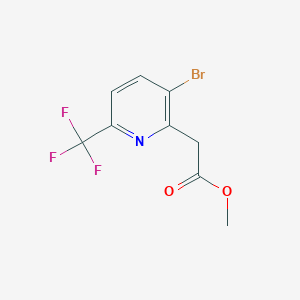
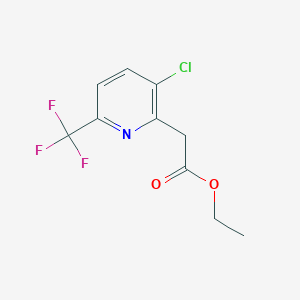

![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
